molecular formula C14H21BrN2O B587396 3-Bromo Lidocaine CAS No. 1044658-01-6

3-Bromo Lidocaine

Cat. No. B587396
CAS RN: 1044658-01-6
M. Wt: 313.239
InChI Key: OWGUAZBPDHJLDX-UHFFFAOYSA-N
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Description

3-Bromo Lidocaine is a chemical compound with the molecular formula C14H21BrN2O . It is also known by other names such as N-(3-Bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide . The molecular weight of 3-Bromo Lidocaine is 313.23 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Bromo Lidocaine includes a bromine atom attached to the third carbon of the aromatic ring . The InChI representation of the molecule is InChI=1S/C14H21BrN2O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9H2,1-4H3,(H,16,18) . The Canonical SMILES representation is CCN(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo Lidocaine include a molecular weight of 313.23 g/mol, XLogP3 of 3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass are both 312.08373 g/mol . The Topological Polar Surface Area is 32.3 Ų .

Scientific Research Applications

Local Anesthesia in Dentistry

Lidocaine is one of the most widely used medications in dentistry . It is used to numb a small part of the body temporarily before performing minor surgeries like tooth extraction .

Local Anesthesia in Ophthalmology

Lidocaine is also used in ophthalmology to temporarily relieve pain during eye surgeries .

Local Anesthesia in Gynecology

In gynecology, Lidocaine is used for procedures such as cervical biopsies and minor surgeries .

Local Anesthesia in General Surgery

Lidocaine is used in general surgery to temporarily relieve pain. It acts on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na +) channel sites on the nerve membrane .

5. Treatment of Acute and Chronic Pain Lidocaine can also be used to treat acute and chronic pain as an adjuvant analgesic . It is widely used to relieve pain after a minor surgery or invasive procedures like biopsies, minor excisions, or dental surgery .

Research on New Compounds

Research is being conducted on the design, synthesis, and biological activity of various new compounds related to Lidocaine . This includes studying the effects of modifications to the Lidocaine molecule, such as the addition of a Bromine atom, which could potentially lead to the development of new drugs with improved properties.

Anti-Proliferative Effects

Some studies have shown that Lidocaine has anti-proliferative effects, meaning it can inhibit the growth of cells . This has potential applications in the treatment of conditions characterized by abnormal cell growth, such as cancer .

Management of Adverse Allergic Responses

While allergic reactions to Lidocaine are quite rare, they can range from moderate to life-threatening, requiring rapid diagnosis and treatment . Therefore, research is also being conducted on the management of adverse allergic responses to Lidocaine .

Mechanism of Action

While the specific mechanism of action for 3-Bromo Lidocaine is not available, lidocaine, a related compound, works by inhibiting sodium channels, thereby reducing pain sensations . Lidocaine also has anti-inflammatory effects, which are mediated by toll-like receptor (TLR) and nuclear factor kappa-β (NF-kβ) signaling pathways .

properties

IUPAC Name

N-(3-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGUAZBPDHJLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90741197
Record name N-(3-Bromo-2,6-dimethylphenyl)-N~2~,N~2~-diethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo Lidocaine

CAS RN

1044658-01-6
Record name N-(3-Bromo-2,6-dimethylphenyl)-N~2~,N~2~-diethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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